molecular formula C8H18NO4S+ B11762993 4-Methyl-4-(3-sulfopropyl)morpholin-4-ium

4-Methyl-4-(3-sulfopropyl)morpholin-4-ium

Katalognummer: B11762993
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: OUBXNWVHYCHHDP-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-4-(3-sulfopropyl)morpholin-4-ium is a chemical compound with the molecular formula C8H18NO4S It is a morpholine derivative, characterized by the presence of a methyl group and a sulfopropyl group attached to the morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(3-sulfopropyl)morpholin-4-ium typically involves the reaction of morpholine with appropriate alkylating agents. One common method is the reaction of morpholine with 3-chloropropyl sulfonic acid under basic conditions to introduce the sulfopropyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-4-(3-sulfopropyl)morpholin-4-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methyl-4-(3-sulfopropyl)morpholin-4-ium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a biological probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-4-(3-sulfopropyl)morpholin-4-ium involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of certain enzymes, affecting their activity. The sulfopropyl group plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylmorpholine: Lacks the sulfopropyl group, making it less reactive in certain chemical reactions.

    4-(3-Sulfopropyl)morpholine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

Uniqueness

4-Methyl-4-(3-sulfopropyl)morpholin-4-ium is unique due to the presence of both the methyl and sulfopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in organic synthesis and industrial processes.

Eigenschaften

Molekularformel

C8H18NO4S+

Molekulargewicht

224.30 g/mol

IUPAC-Name

3-(4-methylmorpholin-4-ium-4-yl)propane-1-sulfonic acid

InChI

InChI=1S/C8H17NO4S/c1-9(4-6-13-7-5-9)3-2-8-14(10,11)12/h2-8H2,1H3/p+1

InChI-Schlüssel

OUBXNWVHYCHHDP-UHFFFAOYSA-O

Kanonische SMILES

C[N+]1(CCOCC1)CCCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.